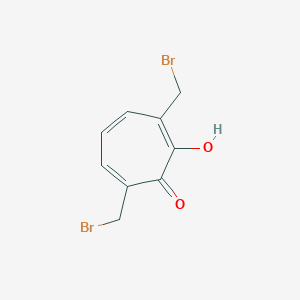
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as 3,7-Bis(bromomethyl)tropolone, is a chemical compound with the molecular formula C9H8Br2O2. This compound is characterized by the presence of two bromomethyl groups attached to a cycloheptatrienone ring, which also contains a hydroxyl group. It is a derivative of tropolone, a seven-membered aromatic ring with a ketone and hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of tropolone derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or a less toxic alternative like linear alkanes (C6-C8). The reaction conditions usually include heating and stirring to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the ketone group to an alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Commonly used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can form amine derivatives, while oxidation reactions can produce carboxylic acids.
Aplicaciones Científicas De Investigación
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
4,4’-Bis(bromomethyl)biphenyl: Contains two bromomethyl groups attached to a biphenyl structure.
Uniqueness
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to its combination of bromomethyl groups and a hydroxyl group on a cycloheptatrienone ring
Propiedades
Número CAS |
73382-00-0 |
|---|---|
Fórmula molecular |
C9H8Br2O2 |
Peso molecular |
307.97 g/mol |
Nombre IUPAC |
3,7-bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H8Br2O2/c10-4-6-2-1-3-7(5-11)9(13)8(6)12/h1-3H,4-5H2,(H,12,13) |
Clave InChI |
OPQWVLFKSUMZJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=O)C(=C1)CBr)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


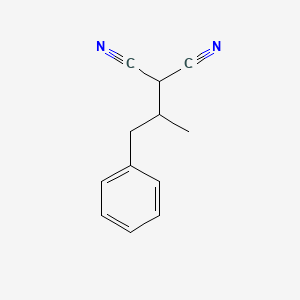
![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
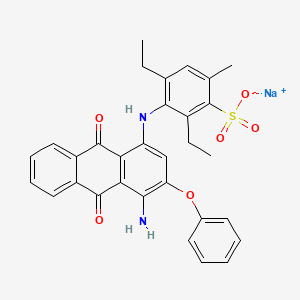
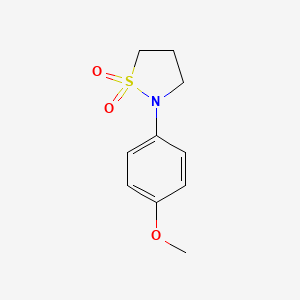


![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


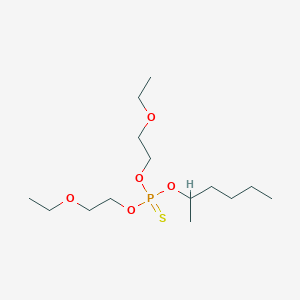

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
